4-[(Difluoromethyl)thio]benzene-1,2-diamine
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Overview
Description
4-[(Difluoromethyl)thio]benzene-1,2-diamine is an organic compound with the molecular formula C7H8F2N2S and a molecular weight of 190.21 g/mol . This compound is characterized by the presence of a difluoromethylthio group attached to a benzene ring, which also contains two amino groups at the 1 and 2 positions . It is a valuable compound in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorobenzene-1,2-diamine with difluoromethylthiol in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Difluoromethyl)thio]benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(Difluoromethyl)thio]benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(Difluoromethyl)thio]benzene-1,2-diamine involves its interaction with various molecular targets. The difluoromethylthio group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The amino groups can form covalent bonds with electrophilic centers, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1,2-diamine: This compound has a trifluoromethyl group instead of a difluoromethylthio group.
2-(Trifluoromethyl)benzene-1,4-diamine: This compound has a different substitution pattern on the benzene ring.
Uniqueness
4-[(Difluoromethyl)thio]benzene-1,2-diamine is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research applications and chemical synthesis .
Properties
Molecular Formula |
C7H8F2N2S |
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Molecular Weight |
190.22 g/mol |
IUPAC Name |
4-(difluoromethylsulfanyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H8F2N2S/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 |
InChI Key |
JGKKUALNXIAHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)F)N)N |
Origin of Product |
United States |
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